molecular formula C14H17NO3 B5025147 isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B5025147
M. Wt: 247.29 g/mol
InChI Key: XGLYJRWJDOQFEZ-UHFFFAOYSA-N
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Description

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a chemical building block based on the privileged 5-hydroxyindole scaffold, a structure ubiquitously present in natural products and pharmaceuticals with demonstrated diverse biological activities . This compound serves as a key intermediate for researchers engaged in the design and synthesis of novel bioactive molecules, particularly in the field of anticancer agent discovery . The 5-hydroxyindole core is a recognized pharmacophore in medicinal chemistry, and its derivatives are frequently explored for their potential to interact with various biological targets . This ester derivative is of significant research value for constructing potential EZH2 inhibitors. EZH2 is a histone methyltransferase that is overexpressed in various malignant cells and is a validated target for cancer therapy . Compounds featuring the 5-hydroxyindole structure have been assembled with EZH2 inhibitor pharmacophores and screened for inhibitory activities against cancer cell lines, showing promise in reducing levels of the trimethylated histone H3K27Me3 and exerting antiproliferative effects . Furthermore, structurally similar 5-hydroxyindole-3-carboxylic acid esters have demonstrated potent and selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) with no significant toxicity to normal human cells, highlighting the therapeutic potential of this chemical class . The versatility of the indole nucleus also extends to other pharmacological areas, including antiviral and anti-inflammatory activities, making it a highly valuable scaffold in drug discovery campaigns . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

propan-2-yl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-8(2)18-14(17)13-9(3)15(4)12-6-5-10(16)7-11(12)13/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLYJRWJDOQFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative.

For this compound, the starting materials include 5-hydroxy-1,2-dimethylindole and isopropyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionBromine or chlorine gasHalogenated derivatives

Biology

The compound has been studied for its potential role in various biological processes. Its interactions with enzymes involved in tryptophan metabolism suggest a significant impact on cellular functions.

Biological Activities :

  • Cell Cycle Regulation : Induces G1 cell cycle arrest in cancer cell lines.
  • Gene Expression Modulation : Influences pathways related to inflammation and apoptosis.

Medicine

This compound has shown promise in therapeutic applications:

  • Anticancer Activity : Exhibits cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 25 µM. The mechanism involves apoptosis induction through caspase activation.
  • Neuroprotective Effects : Reduces infarct size in ischemic stroke models by mitigating oxidative stress.
  • Anti-inflammatory Activity : Decreases levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages.

Anticancer Studies

A study published in Frontiers in Pharmacology demonstrated the compound's significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Neuroprotection

Research highlighted its neuroprotective effects during ischemic events, showing improved neurological outcomes and reduced oxidative damage.

Anti-inflammatory Research

In vitro studies indicated that the compound could lower inflammatory markers significantly, suggesting its potential as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property/Compound Isopropyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate Ethyl 5-Hydroxy-1,2-Dimethyl-1H-Indole-3-Carboxylate (Dimecarbine) Juglone (5-Hydroxy-1,4-Naphthoquinone) 5-Hydroxy-1,4-Naphthalenedione
Core Structure Indole Indole Naphthoquinone Naphthalenedione
Molecular Weight (g/mol) ~263.3 (estimated) 235.2 174.15 188.16
Key Functional Groups 5-OH, 1,2-dimethyl, isopropyl ester 5-OH, 1,2-dimethyl, ethyl ester 5-OH, 1,4-quinone 5-OH, 1,4-dione
Bioactivity Not reported Cardiovascular therapy Phytotoxic, oxidative stress inducer Anticancer (ROS-mediated)
Synthetic Route Likely Nenitzescu indole synthesis Nenitzescu indole synthesis Natural product (Juglandaceae family) Chemical synthesis

Research Findings and Implications

  • Ester Modifications : The transition from ethyl to isopropyl esters in indole derivatives may optimize pharmacokinetic profiles, though this requires experimental validation.
  • Core Structure Impact: Indole derivatives (e.g., Dimecarbine) and naphthoquinones (e.g., juglone) exhibit divergent biological roles despite shared hydroxylation patterns, emphasizing the importance of scaffold selection in drug design.
  • Therapeutic Potential: The indole scaffold’s versatility supports its exploration in cardiovascular and neurological disorders, whereas naphthoquinones are leveraged for cytotoxic applications.

Biological Activity

Isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the Fischer indole synthesis method. The starting materials include 5-hydroxy-1,2-dimethylindole and isopropyl chloroformate, with triethylamine acting as a base to facilitate the esterification process. This method is favored for its efficiency in producing indole derivatives with high purity and yield.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The ester group can be reduced to form the corresponding alcohol.
  • Substitution : Electrophilic substitution can occur at the indole ring.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound appears to induce apoptosis in these cells through mechanisms that involve caspase activation .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-71.93Induction of apoptosis via caspase activation
HCT-1162.84Cell cycle arrest at G1 phase

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of indole derivatives. This compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disorders. Its ability to inhibit monoamine oxidase B (MAO-B) further supports its potential in treating conditions like Parkinson's disease .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression.
  • Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways associated with cell survival and apoptosis .

Case Studies

In a recent study focusing on indole derivatives, this compound was evaluated alongside other compounds for its efficacy against cancer cell lines. Results indicated that it exhibited comparable activity to established anticancer agents, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for isopropyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions similar to ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. Evidence suggests using p-benzoquinone with N-methyl-β-aminocrotonate ether in a glacial acetic acid/ethyl acetate solvent system, achieving ~63% yield after recrystallization . For the isopropyl variant, substituting ethyl esters with isopropyl esters during esterification steps may require adjusting reaction times (3–5 hours) and catalyst ratios (e.g., sodium acetate or acetic acid as a proton source). Solvent polarity (e.g., ethyl acetate vs. dichloroethane) significantly impacts crystallinity and purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters . For preliminary analysis, employ ORTEP-3 to visualize thermal ellipsoids and validate molecular geometry . Complement with NMR: 1^1H NMR should show a singlet for the C2 methyl group (~δ 2.1–2.3 ppm) and a deshielded C5 hydroxy proton (~δ 10.5 ppm) in DMSO-d6 .

Q. What purification techniques are recommended to isolate high-purity this compound?

  • Methodological Answer : Recrystallization in acetic acid/ethyl acetate (1:1 v/v) is effective, as demonstrated for analogous indole derivatives. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts like unreacted N-methyl-β-aminocrotonate ether . Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time comparisons to standards .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported puckering parameters for the indole ring system?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify non-planarity of the indole ring. Use WinGX to calculate puckering amplitude (QQ) and phase angle (θ\theta) from atomic coordinates . For conflicting data, compare thermal displacement parameters (ORTEP-3) to assess whether discrepancies arise from dynamic disorder vs. static distortion .

Q. What mechanistic insights explain the regioselective formation of the 5-hydroxy group in this indole derivative?

  • Methodological Answer : The 5-hydroxy group arises from electrophilic aromatic substitution (EAS) during cyclization. Density functional theory (DFT) calculations can model charge distribution in the quinone intermediate, showing higher electron density at C5 due to para-directing effects of the methyl and ester groups . Experimental validation via deuterium labeling (e.g., D2_2O quenching) can track protonation sites during synthesis .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Cross-validate using multiple techniques. For example, if XRD confirms a planar indole ring but NMR suggests puckering, analyze solution-state NOESY for through-space interactions indicative of conformational flexibility . Use variable-temperature NMR to detect dynamic processes (e.g., ring inversion) that may explain discrepancies .

Q. What alternative synthetic pathways exist for modifying the ester group (isopropyl) without degrading the indole core?

  • Methodological Answer : Transesterification under mild acidic conditions (e.g., HCl in methanol/isopropanol) preserves the indole scaffold. For enzymatic approaches, lipases (e.g., Candida antarctica) catalyze ester exchange in non-aqueous media . Alternatively, hydrolyze the ester to the carboxylic acid (indole-3-carboxylic acid) using NaOH/EtOH, then re-esterify with isopropyl bromide .

Q. What solvent systems optimize solubility for spectroscopic studies of this hydrophobic indole derivative?

  • Methodological Answer : Use DMSO for NMR due to its ability to dissolve polar and non-polar moieties. For UV-Vis studies, acetonitrile/water mixtures (≥70% organic phase) prevent aggregation. Crystallography trials benefit from ethyl acetate/diethyl ether (1:3) for slow evaporation, yielding diffraction-quality crystals .

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